L-Histidyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalaninamide
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Overview
Description
L-Histidyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalaninamide is a synthetic peptide compound It is composed of a sequence of amino acids, specifically histidine, tryptophan, alanine, tryptophan, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control to ensure the purity and integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-D-tryptophyl-L-alanyl-L-tryptophyl-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Substitution reactions can occur at the amino acid side chains, altering the peptide’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of oxindole derivatives, while reduction can result in modified peptide bonds.
Scientific Research Applications
L-Histidyl-D-tryptophyl-L-alanyl
Properties
CAS No. |
87601-78-3 |
---|---|
Molecular Formula |
C40H44N10O5 |
Molecular Weight |
744.8 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanamide |
InChI |
InChI=1S/C40H44N10O5/c1-23(47-39(54)34(16-25-19-44-31-13-7-5-11-28(25)31)50-38(53)30(41)18-27-21-43-22-46-27)37(52)49-35(17-26-20-45-32-14-8-6-12-29(26)32)40(55)48-33(36(42)51)15-24-9-3-2-4-10-24/h2-14,19-23,30,33-35,44-45H,15-18,41H2,1H3,(H2,42,51)(H,43,46)(H,47,54)(H,48,55)(H,49,52)(H,50,53)/t23-,30-,33+,34+,35-/m0/s1 |
InChI Key |
QACVCVAACRIGIY-QDWKVNAHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)N |
Origin of Product |
United States |
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